3-(((Tert-butoxycarbonyl)amino)(phenyl)methyl)cyclobutane-1-carboxylic acid
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Overview
Description
3-(((Tert-butoxycarbonyl)amino)(phenyl)methyl)cyclobutane-1-carboxylic acid is an organic compound that features a cyclobutane ring substituted with a carboxylic acid group and a tert-butoxycarbonyl (Boc)-protected amino group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((Tert-butoxycarbonyl)amino)(phenyl)methyl)cyclobutane-1-carboxylic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The cyclobutane ring can be introduced through various cyclization reactions, often involving the use of cyclobutanone derivatives .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
3-(((Tert-butoxycarbonyl)amino)(phenyl)methyl)cyclobutane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carboxylic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(((Tert-butoxycarbonyl)amino)(phenyl)methyl)cyclobutane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(((Tert-butoxycarbonyl)amino)(phenyl)methyl)cyclobutane-1-carboxylic acid involves its ability to act as a protecting group for amino acids. The Boc group can be selectively removed under acidic conditions, allowing for the controlled synthesis of peptides and other complex molecules. The compound’s reactivity is influenced by the presence of the cyclobutane ring and the carboxylic acid group, which can participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1-(3-(((Tert-butoxycarbonyl)amino)methyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: Similar in structure but contains a pyrazole ring and a trifluoromethyl group.
N-Boc-1-aminocyclobutanecarboxylic acid: Similar in structure but lacks the phenyl group.
Uniqueness
3-(((Tert-butoxycarbonyl)amino)(phenyl)methyl)cyclobutane-1-carboxylic acid is unique due to its combination of a cyclobutane ring, a Boc-protected amino group, and a carboxylic acid group. This combination provides a versatile platform for various chemical reactions and applications in synthesis, making it a valuable compound in both research and industry .
Properties
Molecular Formula |
C17H23NO4 |
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Molecular Weight |
305.4 g/mol |
IUPAC Name |
3-[[(2-methylpropan-2-yl)oxycarbonylamino]-phenylmethyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-14(11-7-5-4-6-8-11)12-9-13(10-12)15(19)20/h4-8,12-14H,9-10H2,1-3H3,(H,18,21)(H,19,20) |
InChI Key |
CTGYSPYTFPMGMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CC(C1)C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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